2-Chloro-4-(2-chlorophenyl)-1-butene
Overview
Description
2-Chloro-4-(2-chlorophenyl)-1-butene is an organic compound that belongs to the class of chlorinated alkenes. This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and a butene chain. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chlorophenyl)-1-butene can be achieved through several methods. One common method involves the reaction of 2-chlorobenzyl chloride with 1-butene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom on the benzyl chloride is replaced by the butene chain.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-chlorophenyl)-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of alkanes or alcohols, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Alkanes, alcohols
Substitution: Various substituted alkenes depending on the nucleophile used
Scientific Research Applications
2-Chloro-4-(2-chlorophenyl)-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to understand the mechanisms of halogenation and dehalogenation reactions.
Medicine: Research on this compound includes its potential use in the development of pharmaceuticals. Its structural features make it a candidate for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the manufacture of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-chlorophenyl)-1-butene involves its interaction with various molecular targets. In chemical reactions, the compound acts as a nucleophile or electrophile depending on the reaction conditions. The presence of chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution reactions. In biological systems, the compound can interact with enzymes that catalyze halogenation or dehalogenation reactions, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-butene
- 4-Chloro-1-butene
- 2-Chlorophenyl-1-butene
- 4-Chlorophenyl-1-butene
Uniqueness
2-Chloro-4-(2-chlorophenyl)-1-butene is unique due to the presence of two chlorine atoms attached to both the phenyl ring and the butene chain. This dual chlorination imparts distinct reactivity and properties compared to other similar compounds. The compound’s ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-2-(3-chlorobut-3-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJFUOLQVVPDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641106 | |
Record name | 1-Chloro-2-(3-chlorobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-00-2 | |
Record name | 1-Chloro-2-(3-chloro-3-buten-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-(3-chlorobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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